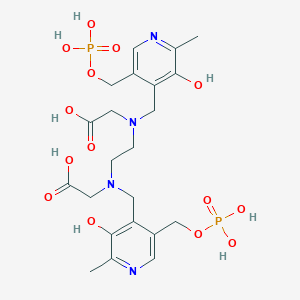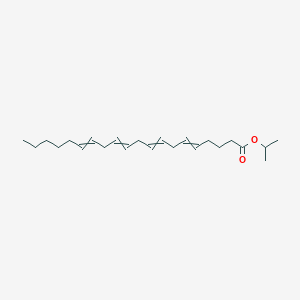
Propan-2-yl Icosa-5,8,11,14-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl Icosa-5,8,11,14-tetraenoate, also known as all-trans-β-carotene-15,15'-dioic acid, is a carotenoid compound that is widely used in scientific research. It is a natural pigment found in many fruits and vegetables, and is known for its antioxidant properties.
Wirkmechanismus
Propan-2-yl Icosa-5,8,11,14-tetraenoate exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS). It also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemische Und Physiologische Effekte
Propan-2-yl Icosa-5,8,11,14-tetraenoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is a major contributor to atherosclerosis. It also enhances immune function and reduces inflammation. In addition, it has been shown to improve cognitive function and protect against neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Propan-2-yl Icosa-5,8,11,14-tetraenoate is a widely used standard in HPLC analysis of carotenoids. It is also relatively stable and easy to handle in lab experiments. However, its antioxidant properties can interfere with certain assays, such as those that measure ROS levels. In addition, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many future directions for research on Propan-2-yl Icosa-5,8,11,14-tetraenoate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its role in modulating the gut microbiome, which has been shown to have a significant impact on overall health. Finally, there is interest in developing new synthesis methods for Propan-2-yl Icosa-5,8,11,14-tetraenoate that are more efficient and environmentally friendly.
Synthesemethoden
Propan-2-yl Icosa-5,8,11,14-tetraenoate can be synthesized from Propan-2-yl Icosa-5,8,11,14-tetraenoateβ-carotene through a series of chemical reactions. The first step involves the oxidation of Propan-2-yl Icosa-5,8,11,14-tetraenoateβ-carotene to form Propan-2-yl Icosa-5,8,11,14-tetraenoateβ-carotene-15,15'-dioic acid. This is followed by the esterification of the carboxylic acid group with isopropanol to form Propan-2-yl Icosa-5,8,11,14-tetraenoate.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl Icosa-5,8,11,14-tetraenoate is widely used in scientific research due to its antioxidant properties. It has been shown to protect against oxidative stress, which is a major contributor to many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It is also used as a standard in high-performance liquid chromatography (HPLC) analysis of carotenoids.
Eigenschaften
CAS-Nummer |
119524-26-4 |
|---|---|
Produktname |
Propan-2-yl Icosa-5,8,11,14-tetraenoate |
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
propan-2-yl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22(2)3/h8-9,11-12,14-15,17-18,22H,4-7,10,13,16,19-21H2,1-3H3 |
InChI-Schlüssel |
DAFUJHDDFPOEKD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



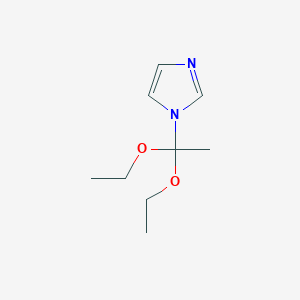
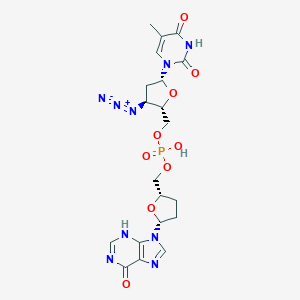

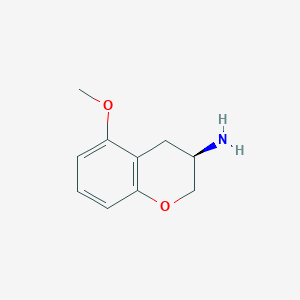
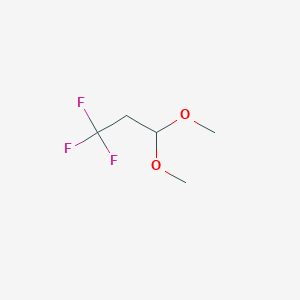
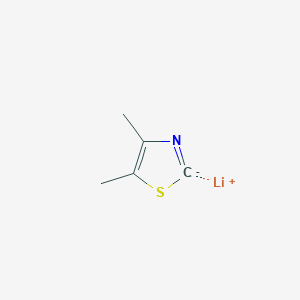
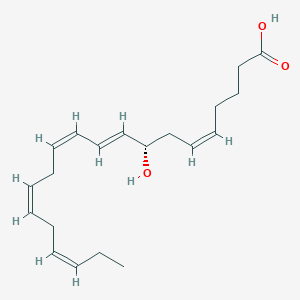
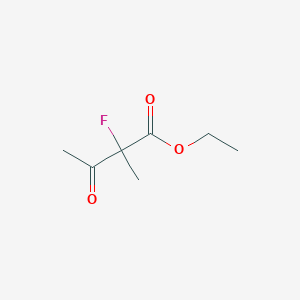
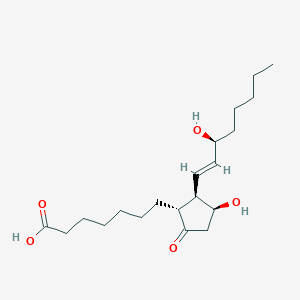
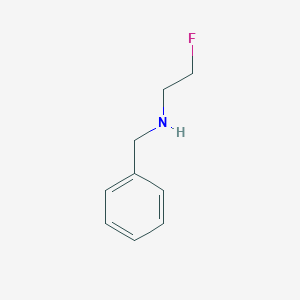

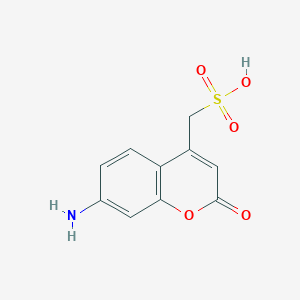
![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
